molecular formula C20H20ClN3O B2694986 1-(3-chlorophenyl)-3-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)urea CAS No. 1351585-16-4

1-(3-chlorophenyl)-3-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)urea

Cat. No. B2694986
CAS RN: 1351585-16-4
M. Wt: 353.85
InChI Key: SWODSZSBNWFIJV-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-3-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)urea is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been found to exhibit promising biological activity against various diseases, including cancer, inflammation, and neurological disorders.

Scientific Research Applications

Tyrosinase Inhibition

1-(3-chlorophenyl)-3-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)urea is related to a series of isoquinoline urea/thiourea derivatives studied for their inhibitory effects on the enzyme tyrosinase. These compounds, including isoquinoline urea derivatives, have been synthesized and evaluated for their potential in inhibiting tyrosinase, an enzyme critical in the process of melanin formation in the skin. Such inhibitors can be significant in cosmetic and dermatological applications, particularly in treatments aimed at controlling skin pigmentation disorders (Genc et al., 2014).

Novel Synthesis Methods

Researchers have developed new methods for synthesizing compounds including 1-(isoquinolin-1-yl)urea derivatives. These methods involve a three-component reaction, which is a novel and efficient approach for generating such compounds. This advancement in synthetic chemistry has implications for the production of diverse isoquinoline urea derivatives, potentially expanding their applications in various fields of research (Ye, Wang, & Wu, 2011).

TRPV1 Receptor Antagonism

The compound's structure is similar to various isoquinoline urea derivatives that have been identified as antagonists of the transient receptor potential vanilloid-1 (TRPV1) receptor. These antagonists are useful in studying receptor pharmacology and potentially in developing treatments for conditions modulated by the TRPV1 receptor, such as pain and inflammation (Bianchi et al., 2007).

Potential in Anion Complexation

Related macrocyclic bis(ureas), based on similar structural frameworks, have been synthesized and shown to act as complexing agents for anions. These findings are significant in the context of supramolecular chemistry, where such compounds could be used for anion transport or in the design of sensors and other molecular devices (Kretschmer, Dittmann, & Beck, 2014).

Bioactivity and Antimicrobial Effects

Several compounds with structures similar to 1-(3-chlorophenyl)-3-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)urea have been synthesized and evaluated for their biological activities, including antimicrobial properties. This suggests potential applications of these compounds in the development of new antimicrobial agents or in studying the mechanisms of microbial resistance (Patel & Shaikh, 2011).

properties

IUPAC Name

1-(3-chlorophenyl)-3-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O/c21-18-8-5-9-19(14-18)23-20(25)22-11-3-4-12-24-13-10-16-6-1-2-7-17(16)15-24/h1-2,5-9,14H,10-13,15H2,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWODSZSBNWFIJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC#CCNC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorophenyl)-3-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)urea

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